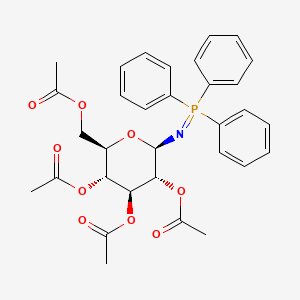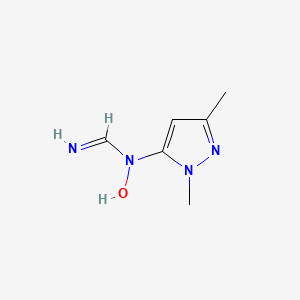![molecular formula C14H15N3O4 B12892131 [(5-Ethoxy-2-phenyl-1,3-oxazole-4-carbonyl)amino]methyl methanimidate CAS No. 88584-30-9](/img/structure/B12892131.png)
[(5-Ethoxy-2-phenyl-1,3-oxazole-4-carbonyl)amino]methyl methanimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Ethoxy-2-phenyloxazole-4-carboxamido)methyl formimidate is a complex organic compound with the molecular formula C14H15N3O4 and a molecular weight of 289.29 g/mol . This compound belongs to the class of oxazoles, which are heterocyclic aromatic organic compounds containing an oxygen and a nitrogen atom in a five-membered ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethoxy-2-phenyloxazole-4-carboxamido)methyl formimidate involves multiple steps, starting from basic organic building blocks. One common method involves the cyclization of amido-nitriles to form the oxazole ring . The reaction conditions typically require a nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures such as NMR, HPLC, and GC to verify the compound’s structure and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Ethoxy-2-phenyloxazole-4-carboxamido)methyl formimidate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Wissenschaftliche Forschungsanwendungen
(5-Ethoxy-2-phenyloxazole-4-carboxamido)methyl formimidate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (5-Ethoxy-2-phenyloxazole-4-carboxamido)methyl formimidate involves its interaction with specific molecular targets. The compound is known to interact with enzymes and proteins, altering their activity and function. This interaction often involves the formation of hydrogen bonds and van der Waals forces, leading to changes in the molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Ethoxy-2-phenyloxazole-4-carboxamido)methyl formimidate: Unique due to its specific functional groups and ring structure.
Comazaphilone I: Another compound with a similar planar structure but different functional groups.
Uniqueness
(5-Ethoxy-2-phenyloxazole-4-carboxamido)methyl formimidate stands out due to its unique combination of an oxazole ring and formimidate group, which imparts distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
88584-30-9 |
|---|---|
Molekularformel |
C14H15N3O4 |
Molekulargewicht |
289.29 g/mol |
IUPAC-Name |
[(5-ethoxy-2-phenyl-1,3-oxazole-4-carbonyl)amino]methyl methanimidate |
InChI |
InChI=1S/C14H15N3O4/c1-2-20-14-11(12(18)16-9-19-8-15)17-13(21-14)10-6-4-3-5-7-10/h3-8,15H,2,9H2,1H3,(H,16,18) |
InChI-Schlüssel |
REPHOJHZLVHSJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=O)NCOC=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


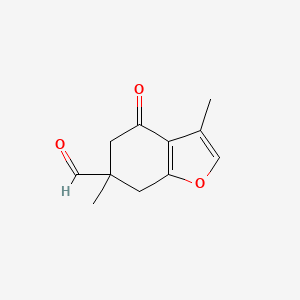
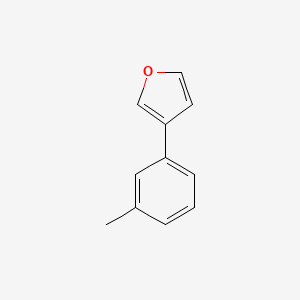
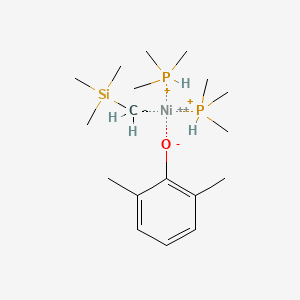
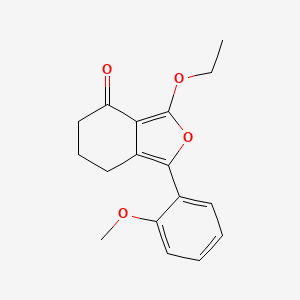
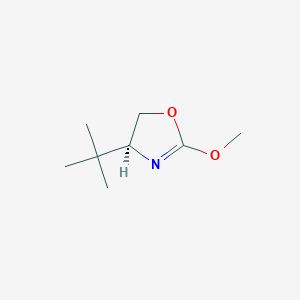
![2,6-Dimethyl-3-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12892074.png)

![2-[Acetyl(methyl)amino]-N-[3-(9-chloro-3-methyl-4-oxo[1,2]oxazolo[4,3-c]quinolin-5(4H)-yl)cyclohexyl]-2-phenylacetamide](/img/structure/B12892091.png)
![2-(Difluoromethyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892106.png)
![1-(4-(Benzo[d]oxazol-2-yl)phenyl)ethanone](/img/structure/B12892113.png)

![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-3-chlorobenzamide](/img/structure/B12892123.png)
